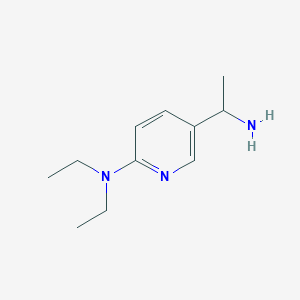

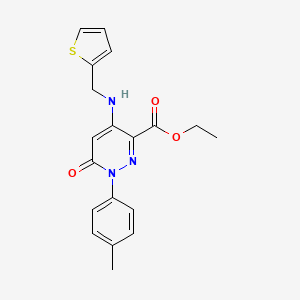

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine involves several methods, including catalytic asymmetric synthesis . Researchers have explored various approaches to access enantiopure primary amines, which are valuable building blocks for pharmaceuticals and natural compounds. Notably, biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as a straightforward method for obtaining chiral primary amines .

Aplicaciones Científicas De Investigación

1. Catalysis in Organic Synthesis

- Amination Reactions : This compound is used in amination reactions of aryl halides, facilitated by copper catalysis, showing high yields and chemoselectivity (Lang et al., 2001). Similarly, amination of polyhalopyridines using a palladium-Xantphos complex is another application, yielding high chemoselectivity (Ji et al., 2003).

2. Photoredox Catalysis

- Formation of C(sp3)–C(sp) and C(sp3)–C(sp2) Bonds : Metal-free photoredox strategy using primary amine derivatives, including 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine, is employed for bond formation in organic synthesis (Ociepa et al., 2018). Additionally, the visible-light-mediated utilization of α-aminoalkyl radicals in the addition to electron-deficient alkenes is another application in photoredox catalysis (Miyake et al., 2012).

3. Polymer Science and Biomedical Applications

- Degradable Poly(β-amino esters) : Research has been conducted on the synthesis and characterization of poly(β-aminoesters) using secondary amines like this compound. These polymers have potential applications in biomedical fields, including drug delivery systems (Lynn and Langer, 2000).

4. Dye and Sensor Development

- Fluorescent Probe Development : The compound has been used in the synthesis of 3-AminoBODIPY derivatives, serving as a colorimetric and fluorescent pH probe for alkaline pH ranges (Zhang et al., 2016).

5. Coordination Chemistry

- Iron and Cobalt Complexes : The compound is involved in the synthesis and coordination chemistry of iron and cobalt complexes, particularly in ligand design for diastereoselectivity and anion binding (Telfer et al., 2003).

Propiedades

IUPAC Name |

5-(1-aminoethyl)-N,N-diethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-4-14(5-2)11-7-6-10(8-13-11)9(3)12/h6-9H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCZWXSAKIDFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

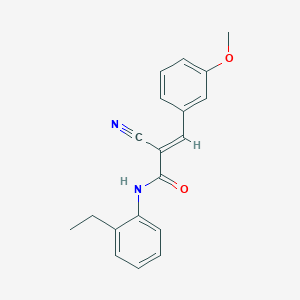

![N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2967725.png)

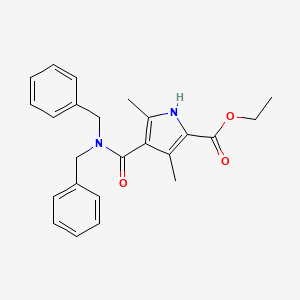

![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)

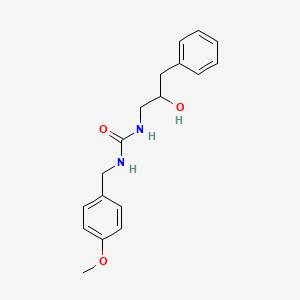

![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2967733.png)

![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)

![(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2967737.png)

![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)

![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)

![[4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967746.png)